molecular formula C21H22BrN5O3 B14929215 ethyl 1-(3-bromophenyl)-5-{[(2E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)prop-2-enoyl]amino}-1H-pyrazole-4-carboxylate

ethyl 1-(3-bromophenyl)-5-{[(2E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)prop-2-enoyl]amino}-1H-pyrazole-4-carboxylate

Cat. No.: B14929215
M. Wt: 472.3 g/mol
InChI Key: HKDFYLCVTMKTBM-MDZDMXLPSA-N
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Description

ETHYL 1-(3-BROMOPHENYL)-5-{[(E)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-1H-PYRAZOLE-4-CARBOXYLATE is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a bromophenyl group, an ethyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-(3-BROMOPHENYL)-5-{[(E)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-1H-PYRAZOLE-4-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the bromophenyl group and the ethyl ester. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining stringent quality control standards.

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-(3-BROMOPHENYL)-5-{[(E)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-1H-PYRAZOLE-4-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylate derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds.

Scientific Research Applications

ETHYL 1-(3-BROMOPHENYL)-5-{[(E)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-1H-PYRAZOLE-4-CARBOXYLATE has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 1-(3-BROMOPHENYL)-5-{[(E)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-1H-PYRAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with varying substituents on the pyrazole ring and phenyl group. Examples include:

  • ETHYL 1-(3-CHLOROPHENYL)-5-{[(E)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-1H-PYRAZOLE-4-CARBOXYLATE
  • ETHYL 1-(3-FLUOROPHENYL)-5-{[(E)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-1H-PYRAZOLE-4-CARBOXYLATE

Uniqueness

The uniqueness of ETHYL 1-(3-BROMOPHENYL)-5-{[(E)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-1H-PYRAZOLE-4-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C21H22BrN5O3

Molecular Weight

472.3 g/mol

IUPAC Name

ethyl 1-(3-bromophenyl)-5-[[(E)-3-(1-ethyl-5-methylpyrazol-4-yl)prop-2-enoyl]amino]pyrazole-4-carboxylate

InChI

InChI=1S/C21H22BrN5O3/c1-4-26-14(3)15(12-23-26)9-10-19(28)25-20-18(21(29)30-5-2)13-24-27(20)17-8-6-7-16(22)11-17/h6-13H,4-5H2,1-3H3,(H,25,28)/b10-9+

InChI Key

HKDFYLCVTMKTBM-MDZDMXLPSA-N

Isomeric SMILES

CCN1C(=C(C=N1)/C=C/C(=O)NC2=C(C=NN2C3=CC(=CC=C3)Br)C(=O)OCC)C

Canonical SMILES

CCN1C(=C(C=N1)C=CC(=O)NC2=C(C=NN2C3=CC(=CC=C3)Br)C(=O)OCC)C

Origin of Product

United States

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